molecular formula C19H20N2OS2 B2683717 N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1251573-22-4

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2683717
CAS No.: 1251573-22-4
M. Wt: 356.5
InChI Key: YJTMCFVQRHZMEU-UHFFFAOYSA-N
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Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including a pyrrole ring, a thiophene ring, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrrole Derivative: : Starting with a suitable pyrrole precursor, such as 1-methylpyrrole, the compound is alkylated using a suitable alkylating agent like methyl iodide under basic conditions to form 1-methyl-1H-pyrrole-2-carbaldehyde.

  • Formation of the Thiophene Derivative: : Thiophene-2-carbaldehyde is synthesized from thiophene via formylation reactions, such as the Vilsmeier-Haack reaction.

  • Coupling Reactions: : The pyrrole and thiophene derivatives are then coupled with a benzamide derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

  • Introduction of the Methylthio Group: : The methylthio group is introduced via nucleophilic substitution reactions, where a suitable thiol (e.g., methylthiol) reacts with a halogenated benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylthio group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

  • Substitution: : The aromatic rings (pyrrole and thiophene) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes.

Industry

In materials science, the compound’s unique electronic properties, due to the presence of heterocyclic rings, could be utilized in the design of novel materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic rings and heteroatoms suggests potential for π-π stacking interactions, hydrogen bonding, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide: Lacks the thiophene ring, potentially altering its electronic properties and reactivity.

    N-(thiophen-2-ylmethyl)-2-(methylthio)benzamide: Lacks the pyrrole ring, which could affect its biological activity and chemical behavior.

    N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(phenylmethyl)benzamide: Substitutes the thiophene ring with a phenyl ring, changing its steric and electronic characteristics.

Uniqueness

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-20-11-5-7-15(20)13-21(14-16-8-6-12-24-16)19(22)17-9-3-4-10-18(17)23-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTMCFVQRHZMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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